molecular formula C8H8N2O4 B8791077 Methyl N-(3-nitrophenyl)carbamate CAS No. 2189-61-9

Methyl N-(3-nitrophenyl)carbamate

Cat. No.: B8791077
CAS No.: 2189-61-9
M. Wt: 196.16 g/mol
InChI Key: ZMHNYWIJOJZOJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl N-(3-nitrophenyl)carbamate is a carbamate derivative characterized by a nitro group (-NO₂) at the meta position of the phenyl ring and a methyl ester (-OCH₃) attached to the carbamate group. Carbamates are widely studied for their applications in agrochemicals, pharmaceuticals, and materials science due to their stability, hydrogen-bonding capacity, and tunable reactivity .

Properties

CAS No.

2189-61-9

Molecular Formula

C8H8N2O4

Molecular Weight

196.16 g/mol

IUPAC Name

methyl N-(3-nitrophenyl)carbamate

InChI

InChI=1S/C8H8N2O4/c1-14-8(11)9-6-3-2-4-7(5-6)10(12)13/h2-5H,1H3,(H,9,11)

InChI Key

ZMHNYWIJOJZOJY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1=CC(=CC=C1)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Carbamate Compounds

Structural Analogues and Substituent Effects

O-Phenyl-N-(3-nitrophenyl)carbamate
  • Structure : Phenyl group replaces the methyl ester.
  • Synthesis : Prepared from phenyl chloroformate and 3-nitroaniline, yielding bright yellow crystals (70% yield) .
  • Properties :
    • Melting point: 110–112°C.
    • Spectral ¹H NMR (7.2–8.8 ppm for aromatic protons, 9.8 ppm for NH) .
  • Key Difference : The phenyl ester may enhance π-π stacking interactions compared to the methyl group, influencing solubility and crystallization.
Methyl N-(4-nitrophenyl)carbamate
  • Structure : Nitro group at the para position instead of meta.
  • Crystallography : Single-crystal X-ray study (R factor = 0.074) reveals planar aromatic rings and intermolecular hydrogen bonding .
  • Key Difference : Para-nitro substitution likely alters electronic properties (e.g., electron-withdrawing effect) and molecular packing compared to the meta isomer.
Methyl N-(3-chlorophenyl)carbamate
  • Structure : Chlorine substituent at the meta position.
  • Properties :
    • Molecular weight: 185.61 g/mol.
    • Purity: 95% (solid form) .
  • Key Difference : Chlorine’s electronegativity may increase stability but reduce solubility in polar solvents compared to nitro-substituted analogs.

Ethyl/Methyl Hybrid Carbamates

3-Nitrophenyl Ethyl(methyl)carbamate
  • Structure : Ethyl and methyl groups attached to the carbamate nitrogen.
  • Properties :
    • Molecular formula: C₁₀H₁₂N₂O₄.
    • Molecular weight: 224.21 g/mol .
  • Application : Used as a reference material in pharmaceutical toxicology studies .
Methyl N-methyl-N-(4-nitrophenyl)carbamate
  • Structure : Methyl group on the nitrogen and para-nitro substitution.
  • Properties :
    • Molecular formula: C₉H₁₀N₂O₄.
    • SMILES: CN(C₁=CC=C(C=C₁)N+[O-])C(=O)OC .

Physicochemical Properties and Spectral Data

Compound Melting Point (°C) Molecular Weight (g/mol) Key Spectral Features (¹H NMR) Reference
O-Phenyl-N-(3-nitrophenyl)carbamate 110–112 238.21 7.2–8.8 ppm (Ar-H), 9.8 ppm (N-H)
Methyl N-(3-chlorophenyl)carbamate Not reported 185.61 Not reported
3-Nitrophenyl Ethyl(methyl)carbamate Not reported 224.21 Not reported

Hydrogen Bonding and Crystallography

  • Methyl N-(4-nitrophenyl)carbamate : Exhibits intermolecular N–H···O hydrogen bonds, stabilizing crystal packing .
  • N-[(2-hydroxynaphthalen-1-yl)(3-nitrophenyl)methyl]acetamide : Intramolecular N–H···O and O–H···O bonds observed, with dihedral angles between aromatic rings (~78–85°) influencing molecular conformation .
  • General Trend : Nitro and hydroxyl substituents enhance hydrogen-bonding networks, impacting solubility and thermal stability .

Toxicity and Handling

  • 4-Nitrophenyl N-methoxycarbamate: Limited toxicity data; classified for R&D use only .
  • Methyl N-(3-chlorophenyl)carbamate : Requires handling by trained professionals due to incomplete toxicity characterization .
  • 3-Tolyl-N-methylcarbamate : Marketed with detailed safety protocols for storage and transport .

Preparation Methods

Reaction Mechanism and Conditions

  • Step 1 : Diphenyl carbonate reacts with methylamine in a circulating liquid phase at 20–80°C to form phenyl-N-methyl urethane and phenol.

  • Step 2 : Thermolysis of phenyl-N-methyl urethane at 180–220°C under reduced pressure (200 mmHg) generates methyl isocyanate and phenol.

  • Step 3 : Methyl isocyanate reacts with 3-nitrophenol in an inert solvent (e.g., toluene) at 0–50°C using a tertiary amine catalyst.

Key Parameters

  • Catalysts : Tertiary amines (e.g., triethylamine) or organo-tin compounds.

  • Solvents : Inert organic solvents (e.g., toluene, dichloromethane).

  • Yield : >98% molar yield for analogous N-methyl carbamates.

Advantages and Limitations

  • Advantages : High selectivity, continuous production, and minimal free methyl isocyanate residues.

  • Limitations : Requires specialized reactor setups and hazardous methyl isocyanate handling.

Dimethyl Carbonate (DMC) Mediated Alkoxycarbonylation

Adapted from cellulose carbamate synthesis, this method replaces phosgene with dimethyl carbonate (DMC) for safer alkoxycarbonylation.

Synthetic Procedure

  • Reagents : 3-Nitroaniline, DMC, and catalyst (e.g., methyltributylammonium bromide, mTBN).

  • Conditions : 80–100°C for 20–48 hours under Dean-Stark reflux to remove methanol.

  • Purification : Precipitation from water or recrystallization from heptane.

Optimization Insights

  • Catalyst Loading : 10 mol% mTBN achieves 84.4% yield for Methyl-N-4-nitrophenyl carbamate.

  • Solvent-Free : Reactions in molten DMC reduce side products.

Comparative Data

ParameterValueSource
Temperature80–100°C
Reaction Time20–48 hours
Yield (4-Nitro Analog)84.4%

Activated Mixed Carbonate Reagents

p-Nitrophenyl chloroformate (PNPCOCl) and related reagents enable controlled carbamate formation.

Methodology

  • Reagents : 3-Nitroaniline, methyl chloroformate, and base (e.g., pyridine).

  • Mechanism : In-situ generation of methyl carbonylimidazole intermediates.

  • Conditions : Room temperature, dichloromethane solvent.

Yield and Scalability

  • Yield : 70–85% for aromatic carbamates under optimized conditions.

  • Scalability : Suitable for gram-scale synthesis with minimal purification.

Three-Component Coupling with CO₂

A phosgene-free approach utilizing CO₂, methyl iodide, and 3-nitroaniline.

Reaction Design

  • Reagents : 3-Nitroaniline, CO₂, methyl iodide, Cs₂CO₃, and tetrabutylammonium iodide (TBAI).

  • Conditions : 60–80°C, DMF solvent, 12–24 hours.

Performance Metrics

  • Yield : 65–75% for aliphatic carbamates; aromatic variants require optimization.

  • Sustainability : Utilizes CO₂ as a carbonyl source, reducing waste.

Comparative Analysis of Methods

MethodYield (%)SafetyScalabilityCost
Three-Step Reactor>98Low (MeNCO)IndustrialHigh
DMC Alkoxycarbonylation80–85HighLab/IndustrialModerate
Mixed Carbonates70–85ModerateLabLow
CO₂ Coupling65–75HighLabLow

Critical Considerations in Synthesis

Solvent Selection

  • Polar Aprotic Solvents : DMF or DMSO enhance reactivity in DMC-based methods.

  • Inert Solvents : Toluene minimizes side reactions in methyl isocyanate routes.

Catalytic Systems

  • Base Catalysts : Cs₂CO₃ in CO₂ coupling improves nucleophilicity of amines.

  • Phase-Transfer Catalysts : mTBN accelerates DMC reactions via interfacial activation.

Purification Techniques

  • Recrystallization : Heptane or ethanol/water mixtures yield high-purity carbamates.

  • Distillation : Methyl isocyanate routes require careful distillation to isolate intermediates .

Q & A

Basic: What are the standard synthetic routes for Methyl N-(3-nitrophenyl)carbamate, and how can reaction conditions be optimized for yield?

Answer:
The synthesis typically involves reacting phenyl chloroformate with 3-nitroaniline in a 1:1 molar ratio. For example, a 70% yield was achieved using this method, followed by recrystallization from methanol to purify the product . Key optimization parameters include:

  • Temperature control : Maintaining reaction temperatures between 20–25°C.
  • Solvent selection : Non-polar solvents like carbon tetrachloride improve reaction homogeneity.
  • Catalyst use : Pyridine can act as a base to neutralize HCl byproducts, enhancing yield.
    Post-synthesis, IR spectroscopy should confirm the presence of carbonyl (1700–1705 cm⁻¹) and N-H (3300–3350 cm⁻¹) stretches .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • IR Spectroscopy : Monitors carbamate formation via carbonyl (1700–1705 cm⁻¹) and N-H stretching (3300–3350 cm⁻¹) .
  • ¹H NMR : Aromatic protons appear as multiplet peaks between δ 7.2–8.8 ppm, with a broad singlet for the N-H proton near δ 9.8 ppm .
  • Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns.

Advanced: How can researchers resolve discrepancies in dihedral angles observed in crystal structures of carbamate derivatives?

Answer:
Discrepancies in dihedral angles (e.g., 78.32° vs. 84.70° in similar molecules) arise from intermolecular interactions or crystal packing effects . To address this:

Refinement with SHELXL : Use high-resolution data and anisotropic displacement parameters for accurate angle determination .

Comparative analysis : Cross-reference with the Cambridge Structural Database (CSD) to identify trends in analogous compounds .

Validation tools : Employ programs like PLATON to check for missed symmetry or twinning .

Advanced: What methodologies are recommended for analyzing hydrogen bonding networks in this compound crystals?

Answer:

  • Graph-set analysis : Classify hydrogen bonds (e.g., intramolecular N–H⋯O vs. intermolecular O–H⋯O) using Etter’s formalism to identify motif patterns (e.g., rings or chains) .
  • Hirshfeld surface analysis : Visualize interaction fingerprints (e.g., dₙᵒʳₘ surfaces) to quantify contact contributions .
  • SHELXPRO : Generate hydrogen-bond tables with geometric parameters (distance, angles) from crystallographic data .

Advanced: How can molecular docking simulations predict the biological interactions of this compound?

Answer:

Target selection : Prioritize enzymes with known carbamate/nitro group interactions (e.g., acetylcholinesterase for pesticidal activity) .

Docking software : Use AutoDock Vina or Schrödinger Suite to simulate ligand-receptor binding.

Validation : Compare docking scores (e.g., binding energy < -7 kcal/mol) with experimental IC₅₀ values from enzymatic assays .

Dynamic studies : Perform molecular dynamics (MD) simulations to assess stability of the ligand-receptor complex over time.

Basic: What are the critical steps in recrystallizing this compound to ensure high purity?

Answer:

Solvent selection : Use methanol or ethanol for optimal solubility-temperature gradient .

Slow cooling : Gradual cooling from reflux temperature promotes large, pure crystals.

Seed crystals : Introduce small pure crystals to avoid amorphous precipitation.

Filtration : Collect crystals via vacuum filtration and wash with cold solvent to remove impurities.

Advanced: How should researchers address conflicting synthetic yield data for this compound?

Answer:
Systematically investigate:

  • Catalyst loading : Excess pyridine may improve yields by scavenging HCl .
  • Reaction time : Extended stirring (e.g., 12–24 hrs) ensures complete conversion .
  • Purification methods : Column chromatography (silica gel, ethyl acetate/hexane) may recover more product than recrystallization.
    Design a factorial experiment (e.g., Taguchi method) to isolate critical variables .

Advanced: How do nitro and carbamate groups influence the reactivity of this compound?

Answer:

  • Nitro group :
    • Participates in reduction reactions (e.g., catalytic hydrogenation to amine derivatives) .
    • Stabilizes negative charge in nucleophilic aromatic substitution (e.g., methoxy group displacement) .
  • Carbamate group :
    • Undergoes hydrolysis under acidic/basic conditions to yield 3-nitroaniline and methanol .
    • Acts as a leaving group in alkylation reactions when deprotonated .

Table 1: Structural and Functional Analogues of this compound

Compound NameKey FeaturesPrimary Research Use
Methyl N-(4-chlorophenyl)carbamateChlorophenyl, carbamateInsecticide interaction studies
O-Phenyl-N-(3-nitrophenyl)carbamateNitrophenyl, carbamateSynthetic intermediate
CarbarylNaphthyl, carbamateCholinesterase inhibition

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.